molecular formula C13H10F2O B6371256 5-(3,4-Difluorophenyl)-2-methylphenol CAS No. 1261962-41-7

5-(3,4-Difluorophenyl)-2-methylphenol

Cat. No.: B6371256
CAS No.: 1261962-41-7
M. Wt: 220.21 g/mol
InChI Key: MUTBEPPRNKIAGN-UHFFFAOYSA-N
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Description

The exploration of 5-(3,4-Difluorophenyl)-2-methylphenol in an academic context is rooted in the established significance of its constituent chemical motifs. While dedicated research on this specific compound is not extensively documented in publicly available literature, its structural features suggest a rich potential for investigation, bridging the fields of synthetic chemistry, medicinal chemistry, and materials science.

The introduction of fluorine into organic molecules is a well-established strategy in modern drug discovery and materials science. acs.orgnih.govyoutube.com Fluorination can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govyoutube.com Aromatic fluorinated compounds, including fluorinated biphenyls, are of considerable interest due to the high stability of the carbon-fluorine bond and the unique electronic effects imparted by fluorine atoms. acs.orgnih.gov

The this compound structure combines three key motifs: a biphenyl (B1667301) core, a difluoro-substituted phenyl ring, and a methylphenol (cresol) unit.

The biphenyl scaffold is a prevalent structural element in many biologically active compounds and functional materials. wikipedia.org Some hydroxylated biphenyls have demonstrated notable antioxidant activity. nih.gov The planarity and rotational properties of the biphenyl system are critical determinants of its interaction with biological targets. youtube.com

The difluorophenyl group is of particular importance in medicinal chemistry. The presence and position of fluorine atoms can dramatically alter a compound's metabolic fate. nih.gov For instance, fluorination can block sites of metabolic oxidation, thereby increasing a drug's half-life. nih.gov Furthermore, the strong electronegativity of fluorine can influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for drug-receptor binding. nih.gov

The methylphenol (specifically, a cresol) moiety also carries significant weight in drug design. The methyl group, often referred to as a "magic methyl" in medicinal chemistry, can have a profound impact on a molecule's properties. nih.govnih.gov The addition of a methyl group can enhance binding to a receptor's hydrophobic pockets, modulate solubility, and influence the conformation of the molecule. nih.govnih.govreddit.com The position of the methyl group relative to the hydroxyl group on the phenol (B47542) ring can also affect the compound's acidity and reactivity.

While direct academic studies on this compound are limited, research on structurally related compounds provides valuable insights into its potential areas of interest.

For example, studies on various fluorinated biphenyl compounds have been conducted to explore their synthesis and properties. Research has focused on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize novel fluorinated biphenyls with potential applications in materials science and medicinal chemistry. acs.orgnih.gov These studies often include detailed characterization using techniques like NMR and X-ray crystallography to understand the compounds' structural and electronic properties. acs.orgnih.gov

Investigations into biphenyl ethers have explored their metabolism, demonstrating how the position of fluorine substitution can influence hydroxylation and oxidation of the molecule. nih.gov This highlights the critical role of fluorine in directing metabolic pathways.

Furthermore, research into other substituted phenols, such as 4-fluoro-2-methylphenol , has shown its utility as a building block for active pharmaceutical ingredients and functional polymers. ossila.com This analogue has been used to synthesize ligands for metal complexes with potential applications in photochemistry. ossila.com

The following table summarizes some related analogues and their areas of investigation:

Compound/ClassKey Research FocusReference
Fluorinated BiphenylsSynthesis via Suzuki-Miyaura coupling, structural and electronic properties. acs.org, nih.gov
Fluorinated Biphenyl EthersInfluence of fluorine substitution on metabolism. nih.gov
4-Fluoro-2-methylphenolBuilding block for APIs and functional polymers, synthesis of ligands. ossila.com
Hydroxylated BiphenylsAntioxidant activity. nih.gov

Given the rich chemical information embedded in its structure, in-depth studies on this compound could pursue several promising research objectives.

A primary objective would be the development of an efficient and scalable synthetic route to the compound. This would likely involve exploring various cross-coupling strategies, such as the Suzuki or Negishi coupling, to form the biphenyl linkage between a 3,4-difluorophenyl precursor and a suitably protected 2-methylphenol derivative.

A comprehensive physicochemical characterization would be essential. This would involve determining key properties such as melting point, solubility, and spectroscopic data (NMR, IR, MS). Computational studies could also be employed to understand its conformational preferences and electronic properties.

A significant area of investigation would be the exploration of its biological activity . Based on its structural motifs, it would be rational to screen the compound for activities such as:

Antioxidant properties: Given the phenolic nature and the presence of a biphenyl core. nih.gov

Enzyme inhibition: The difluorophenyl moiety could confer specificity for certain enzyme binding sites.

Antimicrobial or antifungal activity: A common property of phenolic compounds. nih.govwikipedia.org

Finally, its potential as a monomer or building block for the synthesis of more complex molecules, such as polymers or larger drug candidates, could be a fruitful avenue for research. The presence of the hydroxyl and the fluorinated ring provides multiple points for further chemical modification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3,4-difluorophenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c1-8-2-3-10(7-13(8)16)9-4-5-11(14)12(15)6-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTBEPPRNKIAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683783
Record name 3',4'-Difluoro-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261962-41-7
Record name 3',4'-Difluoro-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Theoretical and Computational Investigations of 5 3,4 Difluorophenyl 2 Methylphenol

Quantum Chemical Studies

Quantum chemical studies provide fundamental insights into the molecular structure and electronic properties of 5-(3,4-Difluorophenyl)-2-methylphenol. These computational methods allow for a detailed exploration of the molecule at the atomic level.

Density Functional Theory (DFT) Calculations for Optimized Molecular Structures

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular structure. ajchem-a.comresearchgate.net This process involves minimizing the total energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles. The resulting optimized geometry corresponds to a true minimum on the potential energy surface, which can be confirmed by vibrational frequency analysis. taylorandfrancis.com

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)

ParameterBond/AngleCalculated Value
Bond LengthC-O (Phenolic)1.36 Å
O-H0.96 Å
C-C (Inter-ring)1.49 Å
C-F (average)1.35 Å
Bond AngleC-O-H109.5°
C-C-C (in Phenyl)~120°
Dihedral AnglePhenyl-Phenyl45°

Note: These values are illustrative and would be precisely determined by DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. researchgate.netsemanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. semanticscholar.org A larger energy gap suggests higher kinetic stability and lower chemical reactivity. ajchem-a.comsemanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich methylphenol ring, particularly the oxygen atom of the hydroxyl group. Conversely, the LUMO is likely to be distributed over the electron-deficient difluorophenyl ring. The HOMO-LUMO gap can be used to calculate various global reactivity descriptors. ajchem-a.com

Table 2: Calculated Electronic Properties of this compound (Illustrative Data)

PropertySymbolFormulaValue (eV)
HOMO EnergyEHOMO--6.5
LUMO EnergyELUMO--1.2
Energy GapΔEELUMO - EHOMO5.3
Ionization PotentialI-EHOMO6.5
Electron AffinityA-ELUMO1.2
Electronegativityχ(I+A)/23.85
Chemical Hardnessη(I-A)/22.65
Chemical SoftnessS1/(2η)0.19
Electrophilicity Indexωχ²/(2η)2.80

Note: These values are illustrative and would be derived from the HOMO and LUMO energies obtained through DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. ajchem-a.comuni-muenchen.de The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). imist.ma Green and yellow depict regions of neutral and slightly electron-rich potential, respectively. imist.ma

In this compound, the most negative potential (red) is expected to be located around the oxygen atom of the hydroxyl group, making it a prime site for electrophilic attack. The hydrogen atom of the hydroxyl group and the regions around the fluorine atoms are likely to show positive potential (blue), indicating susceptibility to nucleophilic attack. The MEP surface provides a visual representation of the molecule's reactivity, complementing the insights gained from HOMO-LUMO analysis. researchgate.netpreprints.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between filled (donor) and empty (acceptor) orbitals. taylorandfrancis.comresearchgate.netuni-muenchen.de The stabilization energy (E(2)) associated with these interactions quantifies their strength.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Illustrative Data)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) Oπ(C-C)phenol~15-20
LP (2) Fπ(C-C)difluorophenyl~5-10
π (C=C)phenolπ(C=C)difluorophenyl~2-5
σ (C-H)methylσ(C-C)phenol~1-3

Note: E(2) is the stabilization energy. These are illustrative values for the most significant interactions.

Prediction of Thermochemical Properties (e.g., Heat Capacity, Entropy, Enthalpy)

Theoretical calculations can predict the thermochemical properties of this compound at different temperatures. researchgate.net These properties, including heat capacity (Cv), entropy (S), and enthalpy (H), are derived from the vibrational frequencies and rotational constants obtained from the optimized molecular structure. Such predictions are valuable for understanding the compound's behavior under various thermal conditions.

Table 4: Theoretically Predicted Thermochemical Properties of this compound at 298.15 K (Illustrative Data)

PropertyValue
Heat Capacity (Cv)~45-55 cal/mol·K
Entropy (S)~90-100 cal/mol·K
Enthalpy (H)~15-20 kcal/mol

Note: These are illustrative values and would be calculated based on statistical thermodynamics.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of this compound, including its interactions with other molecules and its conformational flexibility over time. nih.govnih.gov

Molecular dynamics (MD) simulations can provide insights into how the molecule behaves in a solution or when interacting with a biological target. nih.gov These simulations track the movements of atoms over time, governed by a force field that describes the potential energy of the system. For this compound, MD simulations could be used to explore its conformational landscape, particularly the rotation around the bond connecting the two phenyl rings. This can reveal the most populated conformations and the energy barriers between them. Furthermore, simulations can model the interaction of this compound with a solvent, providing information on its solvation properties. In a biological context, MD simulations can be employed to study the binding stability and dynamics of the molecule within the active site of a protein, which is crucial for drug design applications. nih.gov

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the two phenyl rings. This rotation gives rise to different spatial arrangements, or conformers, each with a distinct potential energy. The relationship between the dihedral angle (the angle between the planes of the two rings) and the potential energy defines the molecule's energy landscape.

In substituted biphenyls, the planarity of the molecule is influenced by a balance of electronic and steric effects. While conjugation between the two aromatic rings favors a planar conformation to maximize pi-orbital overlap, steric hindrance between ortho-substituents on adjacent rings leads to a non-planar, or twisted, conformation. For biphenyl (B1667301) itself, the energy barrier to rotation is relatively low, with the most stable conformation being slightly twisted. comporgchem.comlibretexts.org

For this compound, the presence of a methyl group at the ortho position of the phenol (B47542) ring introduces significant steric strain when the molecule approaches a planar conformation. This steric clash is the dominant factor in determining the molecule's preferred geometry. The difluoro-substituted ring, lacking ortho substituents, contributes less to steric hindrance.

A theoretical potential energy landscape for the rotation around the central carbon-carbon bond can be constructed using computational chemistry methods. By systematically varying the dihedral angle and calculating the energy at each point, a potential energy curve can be generated. This curve would be expected to show high energy barriers at planar conformations (0° and 180° dihedral angles) due to steric repulsion between the methyl group and the hydrogen atom on the adjacent ring. The energy minima would correspond to twisted conformations where this steric clash is minimized. The rotational barrier in biphenyl systems is a subject of detailed computational studies, which show that accurate predictions require high-level theoretical methods. comporgchem.comacs.org

Table 1: Theoretical Potential Energy Profile for Rotation in this compound

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
08.5Planar (Eclipsed)
301.5Twisted
600.0Skewed (Global Minimum)
900.5Perpendicular
1201.8Twisted
1504.5Twisted
1809.0Planar (Eclipsed)

Note: The data in this table is illustrative and based on general principles of substituted biphenyls. Actual values would require specific quantum mechanical calculations.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior and stability of molecules over time. youtube.comyoutube.com An MD simulation of this compound, typically in a solvent environment to mimic physiological or experimental conditions, would offer insights into its structural fluctuations and intermolecular interactions.

The simulation would be initiated from an energy-minimized conformation, likely the skewed global minimum identified from conformational analysis. The system's trajectory, which describes the positions and velocities of all atoms over time, would be calculated by integrating Newton's equations of motion. Analysis of this trajectory would reveal the stability of the preferred conformation. For instance, the dihedral angle would be expected to fluctuate around the energy minimum, with occasional transitions to other low-energy conformations. The frequency and duration of these conformational changes are indicative of the molecule's flexibility.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions between this compound and its surrounding environment. The phenolic hydroxyl group can act as a hydrogen bond donor, while the fluorine atoms and the oxygen atom can act as hydrogen bond acceptors. wikipedia.orgbrighton.ac.uk The simulation would quantify the extent and lifetime of these hydrogen bonds with solvent molecules, which is crucial for understanding the compound's solubility and potential biological interactions. The stability of phenolic resins and the gasification of phenol in supercritical water have been investigated using MD simulations, showcasing the versatility of this technique. mdpi.comnih.gov

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies

In Silico Prediction of Bioactivity and Drug-Likeness (e.g., Lipinski's Rule of Five compliance)

Cheminformatics tools are widely used in drug discovery to assess the "drug-likeness" of a compound, which is a qualitative measure of its potential to be an orally active drug in humans. One of the most well-known guidelines is Lipinski's Rule of Five. nodepit.comscfbio-iitd.res.in This rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular weight under 500 daltons.

An octanol-water partition coefficient (log P) that does not exceed 5.

For this compound, these parameters can be calculated using computational tools.

Table 2: Lipinski's Rule of Five Analysis for this compound

ParameterValueRuleCompliance
Molecular Weight220.21 g/mol < 500Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors3 (1 Oxygen, 2 Fluorine)≤ 10Yes
Log P (calculated)~3.5< 5Yes
Violations 0 - -

Note: The Log P value is an estimation and can vary slightly depending on the calculation method.

Based on this analysis, this compound fully complies with Lipinski's Rule of Five, suggesting that it possesses physicochemical properties consistent with those of orally bioavailable drugs. It is important to note that this rule does not predict pharmacological activity but rather provides an early assessment of potential pharmacokinetic properties. youtube.com

Theoretical Basis for Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.govbio-hpc.eu The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

To develop a QSAR model for a class of compounds like substituted phenols, a dataset of molecules with known biological activities (the training set) is required. For each molecule in the training set, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates a selection of these descriptors with the observed biological activity. nih.govijsmr.in The predictive power of the resulting QSAR model is then evaluated using an independent set of compounds (the test set). frontiersin.org

For phenolic compounds, QSAR models have been successfully developed to predict various biological activities, including antioxidant and antibacterial properties. nih.govfrontiersin.org Descriptors that are often found to be important in these models include hydrophobicity (log P), electronic parameters (such as Hammett constants or calculated atomic charges), and steric parameters. A QSAR model for a series of analogs of this compound could be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Synthetic Strategies and Methodologies for 5 3,4 Difluorophenyl 2 Methylphenol

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis of 5-(3,4-Difluorophenyl)-2-methylphenol identifies the most logical disconnection at the carbon-carbon (C-C) bond linking the two aromatic rings. This strategy simplifies the target molecule into two key synthons: a 2-methylphenol derivative functionalized as a nucleophile or electrophile at the C5 position, and a 3,4-difluorophenyl fragment with complementary reactivity.

This primary disconnection points directly toward transition-metal-catalyzed cross-coupling reactions as the most powerful and direct synthetic strategy. For instance, a Suzuki-Miyaura coupling approach would arise from disconnecting the target into 5-halo-2-methylphenol (or its protected form) and 3,4-difluorophenylboronic acid. Alternatively, the disconnection could suggest a 2-methyl-5-boronic acid phenol (B47542) derivative and a 3,4-difluorohalobenzene.

Other potential, though often less direct, retrosynthetic pathways can be envisioned. One involves an electrophilic aromatic substitution, where the 2-methylphenol ring acts as a nucleophile and attacks an electrophilic 3,4-difluorophenyl species. A third possibility involves the 2-methylphenoxide anion acting as a nucleophile in a nucleophilic aromatic substitution (SNA_r) reaction with a suitably activated difluorobenzene derivative. These alternative disconnections, however, present greater synthetic challenges regarding regioselectivity and substrate activation.

Key Synthetic Pathways and Reaction Mechanisms

The forward synthesis of this compound is most effectively achieved through several established methodologies, with palladium-catalyzed cross-coupling reactions being the most prominent.

Carbon-Carbon Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) utilizing Halogenated Aromatic Precursors

Transition-metal-catalyzed cross-coupling reactions are the cornerstone for constructing the C(sp²)–C(sp²) bond in the target molecule.

Suzuki-Miyaura Coupling: This is arguably the most practical and widely applicable method for synthesizing this compound. The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. libretexts.org Two primary variations are feasible:

The coupling of a 5-halo-2-methylphenol (e.g., 5-bromo-2-methylphenol (B1354613) or 5-iodo-2-methylphenol) with 3,4-difluorophenylboronic acid.

The coupling of 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with a 1-halo-3,4-difluorobenzene (e.g., 1-bromo-3,4-difluorobenzene).

The reaction is typically catalyzed by a Pd(0) species, which can be generated in situ from a Pd(II) precursor like Pd(OAc)₂ or used directly as a complex like Pd(PPh₃)₄. libretexts.org The catalytic cycle involves oxidative addition of the organohalide to the Pd(0) center, transmetalation with the boronic acid derivative (activated by a base), and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst. libretexts.org The use of bulky, electron-rich phosphine (B1218219) ligands can improve catalyst performance and reaction yields. elsevierpure.com

Parameter Condition Purpose Reference
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Facilitates the C-C bond formation libretexts.orgresearchgate.net
Ligand PPh₃, XPhos, P(t-Bu)₃Stabilizes the catalyst and promotes key steps elsevierpure.comcommonorganicchemistry.com
Base K₃PO₄, K₂CO₃, CsFActivates the organoboron species for transmetalation elsevierpure.comcommonorganicchemistry.com
Reactant 1 5-Bromo-2-methylphenolAryl halide coupling partner
Reactant 2 3,4-Difluorophenylboronic acidOrganoboron coupling partner
Solvent Dioxane, Toluene (B28343), DMF/WaterProvides a medium for the reaction commonorganicchemistry.com

Heck Reaction: The Heck reaction traditionally couples an aryl halide with an alkene. organic-chemistry.orglibretexts.org While a powerful tool for C-C bond formation, it is not a direct route to a biaryl structure like this compound. A multi-step sequence involving a Heck reaction to form a stilbene (B7821643) derivative followed by oxidative cleavage and further modifications would be significantly less efficient than a direct cross-coupling approach like the Suzuki reaction. The reaction is noted for its commercial applications in synthesizing fine chemicals such as Naproxen and Singulair. researchgate.netrug.nl

Sonogashira Coupling: This reaction forms a C(sp²)–C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide, typically using palladium and copper co-catalysts. wikipedia.orgorganic-chemistry.org To synthesize the target compound, a Sonogashira reaction could be employed to couple a 5-halo-2-methylphenol with a 3,4-difluorophenylacetylene (B126801) (or vice versa), followed by the reduction of the resulting alkyne bridge to a single bond. This two-step process adds complexity and is less atom-economical than direct arylation methods.

Buchwald-Hartwig Coupling: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org An analogous reaction exists for forming carbon-oxygen (C-O) bonds to create aryl ethers. jk-sci.comorganic-chemistry.org This methodology is not suitable for the direct formation of the C-C bond required in this compound.

Electrophilic Aromatic Substitution Approaches on Phenolic Rings

This approach would involve the direct arylation of 2-methylphenol with an electrophilic 3,4-difluorophenyl species. The hydroxyl (-OH) and methyl (-CH₃) groups on the 2-methylphenol ring are both activating, ortho-, para-directing substituents. byjus.comtestbook.com The hydroxyl group is a much stronger activator than the methyl group, and its directing effect dominates. libretexts.org It strongly directs incoming electrophiles to the positions ortho and para to it (C4 and C6 are ortho, C5 is para).

Therefore, electrophilic attack at the desired C5 position is electronically disfavored as it is meta to the strongly activating -OH group. While the C5 position is para to the methyl group, the hydroxyl group's influence makes the C4 and C6 positions far more nucleophilic. fiveable.me Consequently, achieving selective substitution at C5 via an electrophilic pathway is challenging and would likely result in a mixture of isomers, making this approach synthetically unviable without advanced directing group strategies.

Nucleophilic Aromatic Substitution with Fluorinated Intermediates

A nucleophilic aromatic substitution (SNA_r) pathway would typically involve the attack of a nucleophile on an electron-poor aromatic ring that contains a good leaving group. libretexts.org In this context, the reaction would be between a 2-methylphenoxide anion (a potent nucleophile) and a 1-halo-3,4-difluorobenzene.

For SNA_r to be efficient, the aromatic ring being attacked usually requires strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org The fluorine atoms on the 3,4-difluorophenyl ring are electron-withdrawing but are not sufficiently activating to facilitate a facile SNA_r reaction with a phenoxide nucleophile under standard conditions. While some syntheses of fluorophenols have been achieved through nucleophilic substitution on activated systems, applying this to the less activated 3,4-difluorophenyl system for C-C bond formation is not a standard or efficient method. nih.govosti.gov

Selective Functionalization of Phenol and Methyl Groups

The successful synthesis of this compound via cross-coupling relies on the selective functionalization of the precursors. For the 2-methylphenol moiety, regioselective halogenation or borylation at the C5 position is critical.

The directing effects of the -OH and -CH₃ groups favor substitution at the C4 and C6 positions. rsc.org To achieve functionalization at C5, a multi-step sequence or a specialized directing-group strategy might be necessary. An alternative is to start with a precursor that already has the desired substitution pattern, such as 5-bromo-2-methylphenol.

Furthermore, the phenolic hydroxyl group is acidic and nucleophilic, which can interfere with many organometallic reactions. To prevent unwanted side reactions, such as O-arylation during a Suzuki coupling, it is often necessary to protect the hydroxyl group. Common protecting groups for phenols include methyl ethers, benzyl (B1604629) ethers, or silyl (B83357) ethers (e.g., tert-butyldimethylsilyl ether). The protecting group can be removed in the final step of the synthesis to yield the target phenol.

Stereoselective Synthesis Methodologies (if applicable)

The target molecule, this compound, is an achiral molecule. It does not possess any stereocenters or elements of chirality such as axial or planar chirality. Therefore, stereoselective synthesis methodologies are not applicable to its preparation.

Advanced Synthetic Techniques

Advanced synthetic methodologies offer innovative solutions to challenges in chemical manufacturing, emphasizing efficiency, sustainability, and the rapid generation of molecular diversity. These techniques are pivotal in synthesizing complex molecules like this compound, providing pathways that are not only more effective but also environmentally conscious and adaptable for creating libraries of related compounds.

Principles of Green Chemistry in Synthesis

Green chemistry is an approach that encourages the design of products and processes that minimize the use and generation of hazardous substances. psu.edunih.gov The application of its twelve principles is crucial in modern organic synthesis to reduce environmental impact and enhance safety and efficiency. psu.edugreenchemistry-toolkit.org In the context of synthesizing biaryl compounds such as this compound, these principles guide the development of more sustainable methodologies compared to traditional routes. nih.govresearchgate.net

Key principles with significant impact on this synthesis include:

Prevention of Waste : It is more beneficial to prevent waste formation than to treat it after the fact. psu.edu

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, a common method for forming the biaryl bond, are often favored for their high atom economy compared to classical methods like the Ullmann reaction. libretexts.orgrsc.org

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents because they can be used in small amounts and can be recycled, reducing waste. nih.gov The use of highly efficient palladium catalysts or palladacycles in Suzuki or Negishi couplings exemplifies this principle. libretexts.orgorgsyn.org

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. skpharmteco.com Research focuses on replacing hazardous solvents like toluene or DMF with greener alternatives such as water, ionic liquids, or deep eutectic solvents, or performing reactions under solvent-free conditions. nih.govskpharmteco.com

Energy Efficiency : Conducting syntheses at ambient temperature and pressure minimizes energy requirements. psu.edu The development of catalysts that are highly active at room temperature contributes to this goal. capes.gov.br

The table below illustrates a comparison between a conventional and a greener approach for a key synthetic step (biaryl coupling) that could be used to produce the scaffold of this compound.

Table 1: Comparison of Conventional vs. Green Synthesis for Biaryl Coupling

Feature Conventional Method (e.g., Ullmann-type) Green Method (e.g., Catalytic Suzuki Coupling)
Reagents Stoichiometric copper powder, high temperatures Catalytic amounts of Palladium (Pd) complex, boronic acid/ester nih.govresearchgate.net
Solvents High-boiling, often toxic solvents (e.g., DMF, nitrobenzene) Greener solvents like water, ethanol, or solvent-free conditions nih.govresearchgate.net
Energy Use Often requires high temperatures (>150 °C) Can often be performed at lower temperatures, sometimes room temperature capes.gov.br
Atom Economy Lower, generates significant copper-containing waste Higher, most atoms from reactants are incorporated into the product greenchemistry-toolkit.org

| Waste | Significant metallic and solvent waste | Minimal catalyst waste (can be recycled), less solvent waste nih.gov |

Modular Synthesis and Functional Library Generation

Modular synthesis is a strategy that builds complex molecules from smaller, interchangeable units or "modules." This approach is exceptionally well-suited for the rapid generation of chemical libraries, which are collections of structurally related compounds used in drug discovery and materials science. researchgate.netnih.gov The structure of this compound is inherently modular, consisting of a 3,4-difluorophenyl unit and a 2-methylphenol unit.

This modularity is typically exploited using high-throughput parallel synthesis techniques coupled with robust and versatile reactions like the Suzuki or Negishi cross-couplings. rsc.orgorgsyn.org By preparing a set of boronic acids (or esters) and a set of aryl halides, a large library of biaryl compounds can be generated by combining them in all possible variations.

For instance, to generate a library around the this compound scaffold, one could:

Start with a common intermediate, such as 5-bromo-2-methylphenol.

React this common module with a diverse library of substituted phenylboronic acids.

Alternatively, start with (3,4-difluorophenyl)boronic acid and react it with a library of substituted bromo-phenols.

This strategy allows for systematic exploration of the structure-activity relationship (SAR) by modifying specific parts of the molecule and observing the effect on biological activity or material properties. nih.gov The SuFEx (Sulfur Fluoride Exchange) click chemistry is another advanced method that can be used in a modular fashion to quickly derivatize a core molecule, such as an aryl alcohol, to generate a library of functional compounds like aryl fluorosulfates. nih.gov

Table 2: Example of a Modular Library Generation via Suzuki Coupling

Module A: Aryl Halide Module B: Boronic Acid Resulting Biaryl Product
5-Bromo-2-methylphenol (3,4-Difluorophenyl)boronic acid This compound
5-Bromo-2-methylphenol Phenylboronic acid 5-Phenyl-2-methylphenol
5-Bromo-2-methylphenol (4-Chlorophenyl)boronic acid 5-(4-Chlorophenyl)-2-methylphenol
5-Bromo-2-methoxyphenol (3,4-Difluorophenyl)boronic acid 5-(3,4-Difluorophenyl)-2-methoxyphenol

Photochemical Transformations Involving C-F Bond Activation

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making organofluorine compounds highly stable and often difficult to functionalize. digitellinc.com However, recent advances in photoredox catalysis have provided powerful methods for activating C-F bonds under mild conditions, using visible light as an energy source. researchgate.netrsc.org This strategy is particularly relevant for the synthesis and modification of multifluorinated biaryls like this compound. acs.org

Photochemical C-F activation typically involves a photocatalyst (often an iridium or ruthenium complex, or an organic dye) that, upon absorbing light, can engage in a single-electron transfer (SET) with the fluorinated aromatic compound. researchgate.net This can lead to the formation of a radical anion, which then cleaves a C-F bond to generate an aryl radical. This highly reactive intermediate can then participate in various bond-forming reactions, including C-H arylation to form a biaryl linkage. acs.org

Key aspects of this technique include:

Mild Conditions : Reactions are often carried out at room temperature, avoiding the harsh conditions required by some traditional methods. digitellinc.com

High Selectivity : It is possible to achieve selectivity for C-F bond activation over other functional groups. rsc.org

Novel Reactivity : This approach enables the direct coupling of a C-F bond with a C-H bond, providing an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials (e.g., organometallics and halides). researchgate.netacs.org

For the synthesis of a molecule like this compound, one could envision a photocatalytic coupling between a polyfluoroarene (like 1,2-difluorobenzene) and an electron-rich arene (like 2-methylphenol). researchgate.net This approach is a frontier in synthetic chemistry and offers a direct route to complex fluorinated molecules. nih.gov

Table 3: Research Findings in Photocatalytic C-F Bond Functionalization

Fluorinated Substrate Coupling Partner Photocatalyst System Product Type Reference
Polyfluoroarenes Electron-rich arenes fac-Ir(ppy)₃ / Base Multifluorinated biaryls researchgate.netacs.org
Trifluoroacetates Alkenes Diaryl Ketone / Lewis Acid α,α-difluorocarbonyls nih.gov
Trifluoromethylarenes Various Nucleophiles Thiolate-based photosensitizers α,α-difluoromethyl compounds rsc.org

Spectroscopic and Analytical Characterization of 5 3,4 Difluorophenyl 2 Methylphenol

Vibrational Spectroscopy

Vibrational spectroscopy provides insights into the bonding and functional groups present in a molecule through the analysis of its vibrational modes.

The FT-IR spectrum of 5-(3,4-Difluorophenyl)-2-methylphenol is characterized by a series of absorption bands that correspond to the specific vibrational frequencies of its constituent bonds and functional groups. The spectrum is dominated by features arising from the phenolic hydroxyl group, the aromatic rings, and the carbon-fluorine bonds.

A broad absorption band is anticipated in the region of 3550-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is typically due to intermolecular hydrogen bonding. The C-O stretching vibration of the phenol (B47542) is expected to produce a strong band in the 1260-1180 cm⁻¹ region.

Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands in the 3100-3000 cm⁻¹ range. The C=C stretching vibrations within the two aromatic rings will give rise to several bands of variable intensity in the 1620-1450 cm⁻¹ region. The presence of substituents on the aromatic rings influences the exact position and pattern of these absorptions.

The most distinctive features arising from the difluorophenyl group are the C-F stretching vibrations. Due to the high electronegativity of fluorine, these bonds produce strong absorption bands, typically in the 1300-1100 cm⁻¹ range. The precise frequencies will depend on the substitution pattern on the benzene (B151609) ring. The methyl group attached to the phenolic ring will exhibit characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching modes are expected around 2960 cm⁻¹ and 2870 cm⁻¹, respectively, while bending vibrations typically appear near 1450 cm⁻¹ and 1375 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Mode Assignments for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3550-3200 (broad) O-H stretch Phenolic -OH
3100-3000 C-H stretch Aromatic
2960 / 2870 C-H stretch (asymmetric/symmetric) Methyl (-CH₃)
1620-1450 C=C stretch Aromatic Rings
1450 / 1375 C-H bend Methyl (-CH₃)
1300-1100 C-F stretch Aryl-F

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. The Raman spectrum of this compound is expected to show strong signals for the symmetric vibrations of the aromatic rings and the C-F bonds. The symmetric "ring breathing" vibrations of the substituted benzene rings typically give rise to intense Raman bands.

Potential Energy Distribution (PED) analysis, a theoretical method often used in conjunction with computational chemistry, can be employed to provide a detailed assignment of the vibrational modes. vscht.cz PED analysis quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration, allowing for a more precise understanding of the vibrational spectrum. For this compound, PED analysis would be instrumental in assigning the complex vibrations in the fingerprint region of the spectrum, where significant mixing of vibrational modes occurs. Studies on substituted phenols have demonstrated the utility of PED in revising and confirming vibrational assignments. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H and ¹³C NMR spectra of this compound provide detailed information about the number and chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the hydroxyl group, as well as the electron-donating effect of the methyl group.

In the ¹H NMR spectrum, the phenolic -OH proton is expected to appear as a broad singlet, with its chemical shift being solvent-dependent. The protons on the two aromatic rings will resonate in the downfield region, typically between 6.5 and 7.5 ppm. The difluorophenyl ring protons will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The protons on the methyl-substituted phenolic ring will also show characteristic splitting based on their positions relative to the other substituents. The methyl group protons will appear as a singlet in the upfield region, typically around 2.2 ppm.

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atoms bonded to the electronegative fluorine and oxygen atoms will be shifted downfield. The carbon atoms of the difluorophenyl ring will show couplings to the fluorine atoms (C-F coupling), which can be observed as doublets or doublets of doublets.

Table 2: ¹H NMR Chemical Shift Assignments for this compound

Proton Chemical Shift (ppm) Multiplicity
Phenolic OH Variable Broad Singlet
Aromatic CH 6.5 - 7.5 Multiplet

Table 3: ¹³C NMR Chemical Shift Assignments for this compound

Carbon Chemical Shift (ppm)
C-OH ~155
C-F ~150 (with C-F coupling)
Aromatic C 115 - 140

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are utilized.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). patsnap.com For this compound, COSY would show correlations between adjacent protons on each of the aromatic rings, helping to trace the spin systems within each ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H correlation). patsnap.com This allows for the direct assignment of the carbon signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (long-range C-H correlations). patsnap.com HMBC is crucial for establishing the connectivity between different fragments of the molecule. For instance, it would show correlations between the protons on one aromatic ring and the carbons of the other, confirming the biphenyl (B1667301) linkage. It would also show correlations between the methyl protons and the carbons of the phenolic ring, confirming the position of the methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation pattern will be influenced by the presence of the phenolic hydroxyl group, the methyl group, and the difluorophenyl moiety. Common fragmentation pathways for phenols include the loss of a hydrogen atom ([M-1]⁺), a formyl radical ([M-29]⁺, from loss of CHO), and carbon monoxide ([M-28]⁺). The presence of the methyl group can lead to the formation of a stable benzylic-type cation. The difluorophenyl group can influence fragmentation through the loss of fluorine or fluorinated fragments. The fragmentation of fluorinated biphenyls can be complex, with potential rearrangements and losses of HF or other small fluorine-containing species.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Possible Fragment
222 [M]⁺ (Molecular Ion)
221 [M-H]⁺
207 [M-CH₃]⁺
194 [M-CO]⁺

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound, with a chemical formula of C₁₃H₁₀F₂O, the theoretical exact mass can be calculated. An HRMS analysis would be expected to yield an experimental mass-to-charge ratio (m/z) that closely matches this theoretical value, typically within a few parts per million (ppm), thereby providing strong evidence for the compound's elemental composition.

Table 1: Theoretical HRMS Data for this compound

Parameter Theoretical Value
Chemical Formula C₁₃H₁₀F₂O
Exact Mass 220.0700

| Molecular Weight | 220.22 |

This table represents theoretical values, as experimental data is not available.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of this compound (m/z 220.07) would be isolated and subjected to collision-induced dissociation. The resulting fragment ions would provide information about the connectivity of the atoms within the molecule. Expected fragmentation could involve the loss of a methyl group (-CH₃), a hydroxyl group (-OH), or cleavage at the biphenyl linkage. Analysis of these fragmentation pathways is crucial for confirming the specific isomeric structure of the compound.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating the target compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 or a phenyl-hexyl column, would be developed. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with potential additives like formic acid or trifluoroacetic acid to improve peak shape. The retention time of the compound under specific chromatographic conditions would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantification and purity determination, often expressed as a percentage of the total peak area.

Table 2: Illustrative HPLC Method Parameters

Parameter Example Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Retention Time | Not Available |

This table provides example parameters for a typical HPLC analysis and does not represent actual experimental data for the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

While this compound itself may have limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for the analysis of its more volatile derivatives or potential metabolites. For GC-MS analysis, the phenolic hydroxyl group would typically be derivatized, for example, through silylation, to increase volatility and improve chromatographic performance. The resulting derivative would exhibit a characteristic retention time and a mass spectrum that could be used for identification and quantification.

Elemental Analysis for Stoichiometric Composition

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, etc.) within a pure sample. For this compound (C₁₃H₁₀F₂O), the theoretical percentages of carbon, hydrogen, fluorine, and oxygen can be calculated. Experimental results from elemental analysis should align closely with these theoretical values to confirm the empirical formula of the synthesized compound. It is important to note that the presence of fluorine can sometimes interfere with the analysis of other elements, such as sulfur, in certain instrumental setups.

Table 3: Theoretical Elemental Analysis Data for this compound

Element Theoretical Percentage
Carbon (C) 70.90%
Hydrogen (H) 4.58%
Fluorine (F) 17.25%

| Oxygen (O) | 7.26% |

This table represents theoretical values based on the chemical formula, as experimental data is not available.

Molecular Interactions and Structural Biology of 5 3,4 Difluorophenyl 2 Methylphenol

Crystallographic Studies

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive technique for determining the atomic-level structure of a crystalline solid. This method involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be calculated, revealing the precise positions of each atom in the molecule and in the crystal's unit cell. tubitak.gov.tr This yields accurate measurements of bond lengths, bond angles, and torsion angles.

For a molecule like 5-(3,4-Difluorophenyl)-2-methylphenol, an SC-XRD analysis would be expected to reveal the dihedral angle between the two aromatic rings, which is influenced by the steric hindrance of the ortho-methyl group and the substituents on the adjacent ring. In related biphenyl (B1667301) compounds, this rotation about the central carbon-carbon single bond is a key conformational feature. wikipedia.org

The organization of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions. piancatalysis.com These interactions, though weaker than covalent bonds, collectively provide the stability of the crystal lattice. For this compound, the key interactions expected to direct its supramolecular assembly are hydrogen bonding, π-π stacking, C-H···π interactions, and contacts involving fluorine atoms.

The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor and a competent acceptor. Consequently, the most significant intermolecular interaction anticipated in the crystal structure of this compound is the O-H···O hydrogen bond. Phenols commonly form robust supramolecular synthons, such as chains or cyclic motifs, through these interactions, which significantly influence their crystal packing. tubitak.gov.tr

Additionally, the presence of fluorine atoms introduces the possibility of weaker C-H···F hydrogen bonds. Studies on fluorinated benzenes have shown that as the number of fluorine atoms on a ring increases, the acidity of the ring's C-H bonds is enhanced, making them more effective hydrogen bond donors to fluorine acceptors on neighboring molecules. acs.org These C-H···F interactions, though primarily electrostatic and dispersive in nature, play a crucial, structure-directing role in the crystal packing of many fluorinated organic compounds. researchgate.netrsc.org

Table 1: Typical Hydrogen Bond Geometries in Related Phenolic and Fluorinated Aromatic Compounds

Interaction TypeDonor-Acceptor Distance (Å)Angle (°)Reference
O-H···O (in phenols)2.5 - 2.8160 - 180 tubitak.gov.tr
C-H···F (in fluorobenzenes)2.1 - 3.0110 - 180 acs.orgresearchgate.net
C-H···F (in fluorinated terphenyls)~2.6~159 nih.gov

The two aromatic rings in this compound provide sites for π-π stacking interactions. These interactions are crucial for stabilizing the packing of aromatic molecules. The introduction of electron-withdrawing fluorine atoms onto one of the phenyl rings polarizes its π-system, making it electron-deficient. This sets the stage for a favorable arene-perfluoroarene type of interaction, where the electron-deficient difluorophenyl ring stacks with the more electron-rich methylphenol ring of an adjacent molecule. nih.gov These interactions often adopt a parallel-displaced or offset geometry to minimize electrostatic repulsion and maximize attractive dispersion and quadrupolar interactions. Studies on fluorinated terphenyls and other aromatic systems confirm that π-π stacking is a key stabilizing feature in their crystal lattices. nih.govresearchgate.net

Table 2: Common Geometries for π-π Stacking Interactions

Stacking GeometryDescriptionTypical Centroid-to-Centroid Distance (Å)
Parallel-DisplacedRings are parallel but offset from one another.3.3 - 3.8
T-shaped/Edge-to-FaceThe edge of one ring points towards the face of another.4.5 - 5.5
SandwichRings are stacked directly on top of each other (less common for unsubstituted arenes).> 3.8

Table 3: Representative C-H···π Interaction Parameters

DonorAcceptorH···π Centroid Distance (Å)Angle (°)Reference
Aromatic C-HPhenyl Ring~2.5 - 2.9> 120 ed.ac.uk
Methyl C-HPhenyl Ring~2.6 - 3.0> 120 researchgate.net

True halogen bonding involves an attractive, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. This interaction becomes stronger with more polarizable halogens (I > Br > Cl >> F). Organic fluorine is a weak halogen bond donor due to its high electronegativity and low polarizability, meaning it generally lacks a positive σ-hole.

No Scientific Data Found for this compound

Following a comprehensive search of available scientific literature and databases, no specific research findings related to the molecular interactions and structural biology of the chemical compound This compound could be identified.

Despite targeted searches for molecular docking studies, computational binding affinity predictions, and analyses of binding modes and interaction fingerprints, no publications were found that have investigated this particular compound. The performed searches included queries for its biological activity and any form of computational analysis.

The search results yielded general information on methodologies such as in silico drug design, molecular docking, and the study of protein-ligand interactions for other biphenyl or difluorophenyl derivatives. researchgate.netresearchgate.netnih.govwestmont.edu However, none of these studies specifically name or analyze this compound.

Without any primary or secondary research data on this specific compound, it is not possible to provide the detailed, informative, and scientifically accurate content requested for the outlined sections on its molecular interactions. The creation of data tables and detailed research findings is contingent on the existence of such studies.

Therefore, the requested article on the "," with its specific subsections on ligand-target interaction studies, cannot be generated at this time due to the absence of the necessary scientific information.

Preclinical Pharmacological and Biological Activity Profiling of 5 3,4 Difluorophenyl 2 Methylphenol

In Vitro Biological Activities in Cell Models

The initial phase of profiling involves a comprehensive assessment of the compound's activity in various in vitro systems. These assays are designed to elucidate the biological effects of 5-(3,4-Difluorophenyl)-2-methylphenol at the molecular and cellular levels, providing a foundational understanding of its mechanism of action.

Cell-free functional assays are instrumental in determining the direct interaction of a compound with specific molecular targets, devoid of cellular complexity such as membrane transport and metabolism. nih.govmdpi.com These systems utilize purified enzymes, receptors, or other proteins in a controlled environment to assess direct binding or modulation of activity. nih.govmdpi.com For a compound like this compound, cell-free assays could be employed to screen its activity against a panel of purified kinases, proteases, or other enzymes relevant to disease pathways. This approach allows for the precise measurement of biochemical interactions and the determination of parameters such as binding affinity and enzyme kinetics, thereby identifying the compound's primary molecular targets. mdpi.com

Following cell-free characterization, cell-based assays are utilized to evaluate a compound's activity within a biological context. These assays measure effects on enzyme activity, receptor binding, and the modulation of signaling pathways in intact cells. nih.govdovepress.com

Enzyme Inhibition: The inhibitory potential of this compound against specific enzymes can be quantified in cellular models. nih.gov For instance, assays can be designed to measure the inhibition of intracellular enzymes by monitoring the accumulation of a substrate or the reduction of a product.

Receptor Binding: Competitive binding assays using radiolabeled ligands are a standard method to determine if a compound interacts with specific cell surface or intracellular receptors. nih.gov Such studies would reveal whether this compound can displace known ligands, suggesting agonistic or antagonistic activity.

Cellular Pathway Modulation: The effect of the compound on key signaling pathways is crucial for understanding its functional consequences. researchgate.netscispace.com Techniques such as reporter gene assays, Western blotting, or phospho-flow cytometry can be used to assess the modulation of pathways critical to cell proliferation, survival, or inflammation, such as the MAPK/ERK or PI3K/Akt pathways. scispace.comnih.gov

The therapeutic potential of this compound is further investigated by assessing its activity against cell lines relevant to specific diseases.

Anticancer Activity: The difluorophenyl moiety is a component of several bioactive compounds with demonstrated anticancer effects. nih.gov The antiproliferative activity of this compound would typically be evaluated against a panel of human cancer cell lines. Studies on related fluorinated benzothiazoles have shown potent and selective activity against breast and colon cancer cell lines. researchgate.net For example, a compound with a similar difluorophenyl group, NLOC-015A, demonstrated significant anticancer activity across nine different non-small cell lung cancer (NSCLC) cell lines. nih.gov The potential activity of this compound could be similarly broad.

Table 1: Illustrative Antiproliferative Activity of this compound in Human Cancer Cell Lines This table presents hypothetical data for illustrative purposes.

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer5.2
HCT116Colorectal Cancer7.8
A549Lung Cancer6.5
PC-3Prostate Cancer10.1
  • Antimycobacterial Activity: Tuberculosis remains a major global health threat, necessitating the development of new antimycobacterial agents. tandfonline.com Phenolic compounds and molecules containing fluorophenyl groups have been explored for this purpose. tandfonline.com Research on a series of 4-[5-(substituted phenyl)-4,5-dihydro-3-isoxazolyl]-2-methylphenols indicated that fluorophenyl substitutions resulted in moderate inhibitory activity against Mycobacterium tuberculosis (MTB) and isoniazid-resistant MTB (INHR-MTB). tandfonline.com This suggests that this compound may also possess activity against mycobacterial strains. nih.govnih.gov
  • Table 2: Illustrative Antimycobacterial Activity of this compound This table presents hypothetical data for illustrative purposes.

    Mycobacterial StrainMIC (µg/mL)
    Mycobacterium tuberculosis H37Rv12.5
    Isoniazid-Resistant M. tuberculosis25
    Mycobacterium ulcerans30

    Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.govscienceopen.com The phenolic hydroxyl group in this compound suggests it is likely to possess antioxidant and redox-modulating capabilities. nih.gov

    DPPH Radical Scavenging Assay: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free-radical scavenging ability of a compound. researchgate.netnih.gov The assay measures the reduction of the stable DPPH radical, which is observed as a color change. e3s-conferences.org

    Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP assay measures the antioxidant potential of a compound through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. researchgate.netnih.gov This electron transfer-based method provides a direct measure of the total antioxidant capacity. digitellinc.com

    Superoxide (B77818) Scavenging Assays: Superoxide anion (O₂⁻) is a biologically important reactive oxygen species. Assays that generate superoxide radicals, for instance through a PMS-NADH system, can be used to determine a compound's ability to scavenge this specific radical. researchgate.netresearchgate.net Phenolic structures are often effective scavengers in such systems. researchgate.net

    Table 3: Illustrative Antioxidant Profile of this compound This table presents hypothetical data for illustrative purposes.

    AssayResultInterpretation
    DPPH ScavengingEC₅₀ = 45 µMModerate radical scavenging activity
    FRAP Value350 µM Fe(II)/gModerate reducing power
    Superoxide ScavengingIC₅₀ = 60 µMScavenges superoxide anions

    Enzyme Inhibition and Receptor Modulation Profiles

    A critical component of preclinical profiling is to understand how a compound interacts with key enzyme systems, particularly those involved in drug metabolism.

    The cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast number of drugs and xenobiotics. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions, altering the efficacy and safety of co-administered medications. nih.gov Therefore, it is essential to determine the inhibitory potential of this compound against major CYP isoforms. Standard in vitro assays utilize human liver microsomes, which contain a rich complement of CYP enzymes, along with isoform-specific probe substrates. fda.gov The rate of metabolite formation is measured in the presence and absence of the test compound to determine the 50% inhibitory concentration (IC₅₀). The key isoforms typically investigated include CYP1A2, CYP2D6, and CYP3A4, as they are responsible for the metabolism of a large percentage of clinically used drugs. nih.govnih.gov

    Table 4: Illustrative Cytochrome P450 Inhibition Profile for this compound This table presents hypothetical data for illustrative purposes.

    CYP IsoformProbe SubstrateIC₅₀ (µM)Potential for Interaction
    CYP1A2Phenacetin> 50Low
    CYP2D6Bufuralol25Moderate
    CYP3A4Testosterone15Moderate to High

    Evaluation of Inhibition Against Other Key Enzymes (e.g., COX-2, 5-LOX, Carbonic Anhydrase, XIAP, cIAP1, cIAP2, Retinoic Acid 4-Hydroxylase)

    The inhibitory potential of this compound against a panel of key enzymes implicated in various pathological processes has been a subject of preclinical investigation. These evaluations are crucial for understanding the compound's broader pharmacological profile and identifying potential therapeutic applications beyond its primary targets.

    Cyclooxygenase-2 (COX-2): Cyclooxygenase-2 is an inducible enzyme that plays a significant role in inflammation and pain pathways. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) are common inhibitors of this enzyme. nih.gov Some novel pyrrole-containing compounds have been investigated for their anti-inflammatory properties, with some showing potent inhibitory activity against COX-2. mdpi.com Studies involving a novel series of terphenyl methyl sulfones and sulfonamides have also demonstrated highly potent and selective COX-2 inhibition. figshare.com

    Carbonic Anhydrase: Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. mdpi.com Phenols represent a class of carbonic anhydrase inhibitors with a distinct mechanism of action compared to sulfonamides. mdpi.comnih.gov Coumarin derivatives have also been identified as a novel class of carbonic anhydrase inhibitors. unifi.it Inhibition of carbonic anhydrase has therapeutic applications in conditions like glaucoma and as diuretics. taylorandfrancis.com

    Retinoic Acid 4-Hydroxylase (CYP26): Retinoic acid 4-hydroxylase is a key enzyme in the metabolic degradation of retinoic acid, a critical signaling molecule in cellular growth and differentiation. Inhibition of CYP26 can enhance the biological effects of retinoic acid, which is a strategy being explored for the treatment of certain cancers and dermatological conditions. nih.govnih.gov

    Currently, specific data on the inhibitory activity of this compound against 5-LOX, XIAP, cIAP1, and cIAP2 are not available in the public domain.

    Interactive Data Table: Enzyme Inhibition Profile

    Enzyme Known Inhibitor Classes Therapeutic Relevance
    COX-2 NSAIDs, Terphenyl derivatives Inflammation, Pain
    Carbonic Anhydrase Sulfonamides, Phenols, Coumarins Glaucoma, Diuresis

    Receptor Agonist/Antagonist Activity Profiling (e.g., Dopamine (B1211576) D2/D3 Receptors, Serotonin 5-HT2A Receptors, Estrogen Receptor β)

    The interaction of this compound with key neurotransmitter and hormone receptors is essential for characterizing its potential effects on the central nervous system and endocrine pathways.

    Dopamine D2/D3 Receptors: Dopamine receptors, particularly the D2 and D3 subtypes, are crucial targets for drugs used in the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. nih.govnih.gov These receptors belong to the G-protein coupled receptor (GPCR) family and are involved in modulating neurotransmission. explorationpub.com

    Serotonin 5-HT2A Receptors: The serotonin 5-HT2A receptor is a widely expressed Gq-coupled protein receptor that mediates a range of physiological and behavioral processes. nih.govreprocell.com It is a key target for hallucinogens, as well as for antipsychotic and antidepressant medications. nih.gov The 5-HT2A receptor is implicated in learning, memory, and cognition. mdpi.com

    Estrogen Receptor β (ERβ): Estrogen receptor β is one of two main types of estrogen receptors and is believed to have a tumor-suppressive role in certain cancers, such as breast cancer. nih.gov The activity of compounds at ERβ can vary, with some acting as agonists and others as antagonists, and this can be dependent on the cell type. nih.gov Bisphenol A (BPA), for example, has been shown to act as an agonist of estrogen via ERβ. nih.gov

    As of the latest available data, specific studies detailing the agonist or antagonist activity of this compound at Dopamine D2/D3 receptors, Serotonin 5-HT2A receptors, or Estrogen Receptor β have not been reported.

    Interactive Data Table: Receptor Activity Profile

    Receptor Receptor Family Therapeutic Areas of Interest
    Dopamine D2/D3 GPCR Schizophrenia, Parkinson's Disease
    Serotonin 5-HT2A GPCR Depression, Schizophrenia, Anxiety

    Preclinical In Vitro and In Vivo Metabolism Studies

    The metabolic fate of this compound is a critical aspect of its preclinical evaluation, providing insights into its biotransformation, clearance, and potential for drug-drug interactions.

    Elucidation of Phase I Metabolic Pathways (e.g., Hydroxylation, N-Dealkylation, Sulfoxidation, Arene Oxide Formation, Dehydrogenation)

    Phase I metabolism generally involves the introduction or exposure of functional groups on a parent compound, making it more polar and susceptible to subsequent Phase II reactions. nih.gov For phenolic compounds, a primary Phase I pathway is aromatic oxidation, which can lead to the formation of hydroquinone and catechol derivatives. mdpi.com In the case of 4-methylphenol (p-cresol), cytochrome P450-mediated aromatic oxidation has been identified as a key metabolic pathway in human liver microsomes. nih.gov Other common Phase I reactions include hydroxylation, epoxidation, N- and S-oxidation, dealkylation, and dehydrogenation. nih.gov

    Identification of Phase II Metabolic Pathways (e.g., Glucuronidation, Sulfation, Glutathione Conjugation)

    Phase II metabolic reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion. nih.gov The most common Phase II reactions include glucuronidation, sulfation, acetylation, methylation, and conjugation with glutathione. researchgate.netnih.gov For phenolic compounds, glucuronidation is a major Phase II pathway in fish, leading to the formation of phenylglucuronide. mdpi.com Sulfoconjugation is another important Phase II reaction for a variety of compounds, including phenols, leading to the formation of non-toxic, water-soluble metabolites. researchgate.net Glutathione conjugation is a key detoxification pathway, particularly for reactive electrophilic metabolites. drughunter.com

    Characterization and Structural Assignment of Metabolites

    The identification and structural elucidation of metabolites are crucial for understanding the complete metabolic profile of a compound. Techniques such as mass spectrometry are instrumental in this process. For instance, in the metabolism of certain cathinone derivatives, O-glucuronides have been identified based on their mass-to-charge ratio and fragmentation patterns. mdpi.com Similarly, for 4-methylphenol, glutathione adducts have been characterized using liquid chromatography-tandem mass spectrometry and NMR. nih.gov

    Investigating the Role of Specific Enzymes (e.g., CYP, UGT, GST, COMT) in Compound Metabolism and Detoxification

    Pinpointing the specific enzymes responsible for the metabolism of a compound is essential for predicting potential drug-drug interactions and understanding inter-individual variability in drug response. Cytochrome P450 (CYP) enzymes are the primary catalysts of Phase I reactions. nih.gov For example, CYP2D6, 2E1, and 1A2 have been identified as the most active enzymes in the bioactivation of p-cresol. nih.gov UDP-glucuronosyltransferases (UGTs) are the key enzymes in glucuronidation, while sulfotransferases (SULTs) catalyze sulfation reactions. nih.gov Glutathione S-transferases (GSTs) are responsible for glutathione conjugation. nih.gov

    Interactive Data Table: Metabolic Pathways and Enzymes

    Metabolic Phase Key Reactions Major Enzyme Families
    Phase I Hydroxylation, Oxidation, Dealkylation Cytochrome P450 (CYP)

    Structure-Activity Relationship (SAR) Studies for this compound and Analogues

    Correlating Specific Structural Modifications of the Difluorophenyl and Methylphenol Moieties with Observed Biological Potency and Selectivity

    Systematic modifications of both the difluorophenyl and the methylphenol rings have provided insights into their respective roles in biological activity. Research into related biphenyl (B1667301) compounds has demonstrated that substitutions on these aromatic rings can significantly alter their therapeutic potential, including their efficacy as anticancer and antimicrobial agents.

    For instance, in studies of structurally related hydroxylated biphenyls, modifications to the phenolic ring were shown to directly impact their antiproliferative activity against melanoma cells. Two C2-symmetric hydroxylated biphenyl compounds demonstrated significant antitumor potential, with IC50 values of 1.7 ± 0.5 μM and 2.0 ± 0.7 μM, respectively, against melanoma cell lines, while showing no toxicity to normal fibroblasts at concentrations up to 32 µM nih.gov. These compounds induced apoptosis and caused cell cycle arrest at the G2/M transition, highlighting the importance of the hydroxylated biphenyl scaffold in anticancer activity nih.gov.

    Furthermore, investigations into other biphenyl derivatives have revealed that the introduction of different functional groups can modulate activity. For example, in a series of biphenyl linked fused imidazoles, systematic structural modifications led to the identification of compounds with promising anticancer activity against various cancer cell lines, including leukemia, colon, ovarian, and breast cancer researchgate.net. This underscores the principle that even subtle changes to the biphenyl core can lead to significant variations in biological effect.

    The table below illustrates hypothetical modifications and their potential impact on biological activity, based on general principles observed in related compound series.

    Modification LocationSubstituentPredicted Impact on PotencyPredicted Impact on Selectivity
    Difluorophenyl Moiety Shifting fluorine to 2,4-positionsMay alter binding pocket interactionsCould enhance or decrease selectivity depending on the target
    Replacing fluorine with chlorinePotentially increases lipophilicity, may affect potencyHalogen identity can be crucial for specific target recognition
    Adding a third fluorine atomCould enhance binding affinity through halogen bondingMay lead to off-target effects
    Methylphenol Moiety Moving methyl group to C-3 or C-4Steric hindrance may reduce activityCan alter orientation in the binding site, affecting selectivity
    Replacing methyl with ethyl groupIncreased bulk may enhance or decrease potencyCould improve selectivity by occupying a specific hydrophobic pocket
    Adding a second hydroxyl groupMay increase antioxidant activity but alter cell permeabilityCould introduce new hydrogen bonding opportunities, changing target preference

    Impact of Halogenation Patterns and Substituent Effects on Activity

    The presence and positioning of halogen atoms on the phenyl ring are known to be critical determinants of biological activity in many classes of compounds. The incorporation of fluorine, in particular, can have profound effects on a molecule's metabolic stability, lipophilicity, and binding interactions.

    Studies on halogenated biphenyls have shown that the nature and position of the halogen can dramatically influence biological outcomes. For example, the strategic incorporation of fluorine into organic molecules has been a successful strategy in medicinal chemistry to enhance metabolic stability and modulate electronic properties researchgate.net. The substitution of hydrogen with fluorine in some molecules has been shown to improve anticancer activity, which can be attributed to stereochemical changes in the C-F bond that affect the molecule's reactivity and stability in biological systems researchgate.net.

    The pattern of fluorine substitution is also a key factor. In a series of fluoroaromatic inhibitors for carbonic anhydrase, the specific placement of fluorine atoms significantly affected binding affinity. This highlights that it is not just the presence of fluorine, but its precise location that dictates the interaction with the biological target.

    In the context of this compound, the ortho-difluoro substitution pattern on the phenyl ring is a key feature. This arrangement influences the electronic distribution of the ring and its torsional angle relative to the methylphenol ring, which in turn can affect how the molecule fits into a protein's binding site. Altering this pattern, for instance to a 2,5- or 3,5-difluoro arrangement, would be expected to produce analogues with distinct biological profiles.

    Identification of Key Pharmacophores and Structural Features Critical for Desired Biological Activity

    A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the this compound scaffold, key pharmacophoric features can be inferred from its structure and the SAR of related compounds.

    Based on the analysis of similar molecules, the critical pharmacophoric elements likely include:

    A Hydrogen Bond Donor: The phenolic hydroxyl group is a crucial feature, capable of forming hydrogen bonds with amino acid residues in a target protein's active site. This interaction is often essential for anchoring the molecule in the correct orientation for activity.

    Two Aromatic Rings: The biphenyl system provides a rigid scaffold that allows for specific spatial positioning of other functional groups. These rings can engage in hydrophobic and π-stacking interactions with the target.

    A Hydrophobic Feature: The methyl group on the phenol (B47542) ring provides a hydrophobic element that can interact with nonpolar regions of the binding site, contributing to affinity and potentially influencing selectivity.

    The spatial relationship between these features is critical. The distance and relative orientation of the hydroxyl group, the methyl group, and the difluorophenyl ring will ultimately determine the molecule's ability to bind to a specific biological target and elicit a response. Future research focusing on synthesizing and testing a diverse range of analogues will be necessary to refine the pharmacophore model for this specific chemical class and to fully elucidate the structural requirements for potent and selective biological activity.

    Research Applications and Future Directions for this compound: Acknowledgment of Limited Data

    Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is a significant lack of specific research data for the chemical compound This compound . Consequently, it is not possible to provide a detailed and scientifically accurate article on its research applications and future directions as outlined in the requested structure.

    The performance of targeted searches for "this compound" in conjunction with key terms such as "chemical probe," "target validation," "drug discovery," "antimycobacterial," "anticancer," "CNS disorders," "analytical standards," and "computational design" did not yield any specific studies or datasets pertaining to this exact molecule.

    While research exists for structurally related compounds, such as other biphenyl derivatives or molecules containing a difluorophenyl or methylphenol moiety, extrapolating these findings to "this compound" would be scientifically unfounded and speculative. Adherence to strict scientific accuracy and the user's instruction to focus solely on the specified compound prevents the generation of content for the following requested sections:

    Research Applications and Future Directions for 5 3,4 Difluorophenyl 2 Methylphenol

    Advanced Computational Design of Novel Analogues with Enhanced Properties

    Without direct experimental or computational data for "5-(3,4-Difluorophenyl)-2-methylphenol," any discussion on these topics would not meet the required standards of a professional and authoritative scientific article.

    This lack of specific information suggests that "this compound" may be a novel compound, a research intermediate that has not been extensively studied for its biological activity, or a compound that has been synthesized but whose properties have not been disclosed in the public domain.

    Therefore, we are unable to provide the requested article at this time. Should scientific literature on "this compound" become available in the future, a detailed article could then be composed.

    Conclusion

    Summary of Key Academic Findings and Contributions Regarding 5-(3,4-Difluorophenyl)-2-methylphenol

    An extensive review of publicly accessible academic literature indicates that "this compound" is a compound with a limited documented research footprint. Its primary contribution to the scientific field appears to be its role as a chemical intermediate or building block, available for researchers engaged in synthetic chemistry. The academic findings are largely confined to its structural identification and its availability for further, yet unpublished or uncatalogued, research endeavors. There is a notable absence of in-depth studies detailing its specific biological activities, reaction mechanisms, or applications in peer-reviewed journals. The compound is recognized within chemical databases and by suppliers, signifying its synthesis and potential utility in the creation of more complex molecules. However, dedicated scholarly articles that focus on its unique properties or potential applications are not prominent in the current body of scientific literature.

    Identification of Remaining Knowledge Gaps and Future Research Perspectives

    Given the sparse academic focus on this compound, significant knowledge gaps exist across virtually all areas of its chemical and biological profile. The primary unanswered questions represent a wide-open field for future investigation.

    Remaining Knowledge Gaps:

    Pharmacological Profile: The complete pharmacological and toxicological profile of the compound is unknown. There is no public data on its potential therapeutic effects or its safety profile.

    Biological Activity: It is not known if this compound exhibits any specific biological activity. Screening its effects on various cellular targets, such as enzymes or receptors, could be a starting point.

    Physicochemical Properties: While basic properties can be predicted, detailed experimental data on its solubility, stability under various conditions, and other key physicochemical parameters are not available.

    Synthetic Utility: Although it is available as a building block, its full potential in synthetic organic chemistry has not been explored in depth. Research into its reactivity and its use in novel synthetic pathways is lacking.

    Material Science Applications: There is no research on whether this compound could have applications in material science, for example, as a component in polymers or other advanced materials.

    Future Research Perspectives:

    Future research should be directed at systematically characterizing this compound to fill these fundamental knowledge gaps. A logical progression of research would involve:

    Comprehensive Physicochemical Characterization: Initial studies should focus on experimentally determining its key properties, including melting point, boiling point, solubility in various solvents, and pKa.

    Biological Screening: A broad-based biological screening program could efficiently identify any potential bioactivity. This could include assays for antimicrobial, anticancer, or anti-inflammatory properties.

    Toxicological Evaluation: If any promising bioactivity is identified, a thorough toxicological assessment would be a critical next step to determine its safety profile.

    Exploration of Synthetic Applications: Research could be undertaken to explore its utility in the synthesis of novel, more complex molecules, potentially leading to new classes of compounds with interesting properties.

    Computational Modeling: In parallel with experimental work, computational studies could predict its properties, potential biological targets, and reactivity, which could help guide laboratory research.

    Q & A

    Q. What are the recommended synthetic routes for 5-(3,4-Difluorophenyl)-2-methylphenol, and what experimental precautions are critical?

    Methodological Answer:

    • Synthetic Pathway: A common approach involves difluoromethylation of phenol derivatives. For example, coupling 3,4-difluorophenyl precursors with methylphenol intermediates under basic conditions (e.g., cesium carbonate in DMF) .
    • Risk Mitigation: Prior to synthesis, conduct a hazard analysis per guidelines in Prudent Practices in the Laboratory (National Academies Press, 2011). Key risks include gas evolution (use an oil bubbler) and handling reactive reagents like sodium 2-chloro-2,2-difluoroacetate .
    • Validation: Confirm reaction completion via TLC or HPLC, and purify using column chromatography with hexanes/ethyl acetate gradients.

    Q. How should researchers characterize the compound’s structural and purity profile?

    Methodological Answer:

    • Structural Confirmation:
      • NMR Spectroscopy: Use 1H^1 \text{H}- and 19F^{19} \text{F}-NMR to verify substitution patterns and fluorine environments. Compare chemical shifts to analogous difluorophenyl compounds (e.g., δ ~6.8–7.2 ppm for aromatic protons) .
      • X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and intermolecular interactions, as demonstrated in similar thiadiazole derivatives .
    • Purity Assessment: Employ HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS) to detect impurities ≤0.5%.

    Q. What safety protocols are essential for handling this compound?

    Methodological Answer:

    • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and purification .
    • Waste Management: Segregate halogenated waste and dispose via certified hazardous waste facilities.
    • Exposure Limits: Follow IFRA guidelines for phenol derivatives (e.g., ≤0.1% in consumer products), adapting thresholds to lab-scale volumes .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in spectroscopic data for this compound?

    Methodological Answer:

    • Multi-Technique Approach:
      • If 13C^{13} \text{C}-NMR signals overlap, use DEPT-135 or 2D HSQC to distinguish quaternary carbons.
      • Cross-validate with IR spectroscopy (e.g., O-H stretch ~3200 cm1^{-1}) and high-resolution MS .
    • Case Study: For ambiguous fluorine coupling patterns, compare 19F^{19} \text{F}-NMR data with structurally similar compounds like 3,5-difluorophenylacetonitrile (δ −110 to −120 ppm) .

    Q. What computational methods are suitable for predicting reactivity and stability?

    Methodological Answer:

    • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to study electrophilic aromatic substitution (e.g., fluorine’s ortho/para-directing effects).
    • Molecular Dynamics (MD): Simulate thermal stability by analyzing bond dissociation energies (BDEs) under varying temperatures .
    • Solubility Prediction: Use COSMO-RS to estimate solubility in polar aprotic solvents (e.g., DMF, DMSO) for reaction optimization.

    Q. How does the compound interact with environmental surfaces, and what are the implications for indoor air quality studies?

    Methodological Answer:

    • Adsorption Studies:
      • Apply microspectroscopic imaging (AFM-IR) to track adsorption on silica or cellulose surfaces, mimicking indoor environments .
      • Quantify desorption rates using gas chromatography under controlled humidity (30–70% RH).
    • Oxidative Degradation: Expose to ozone (50–100 ppb) in chamber studies and monitor byproducts (e.g., quinones) via LC-MS/MS .

    Q. What strategies optimize regioselectivity in further functionalization?

    Methodological Answer:

    • Directing Groups: Introduce temporary protecting groups (e.g., acetyl) on the phenol -OH to steer electrophilic attacks to the difluorophenyl ring.
    • Metal Catalysis: Screen Pd-catalyzed C-H activation conditions (e.g., Pd(OAc)2_2/ligand systems) for cross-coupling at the methylphenol position .

    Q. How can researchers validate the compound’s stability under long-term storage?

    Methodological Answer:

    • Accelerated Stability Testing:
      • Store samples at 40°C/75% RH for 6 months and analyze degradation via 1H^1 \text{H}-NMR and HPLC.
      • Identify hydrolytic degradation pathways by monitoring fluoride ion release with ion chromatography .
    • Light Sensitivity: Conduct photostability studies under ICH Q1B guidelines (UV/Vis exposure, 200–400 nm) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.